molecular formula C9H15N5O2 B12925941 6-Amino-4-(3-hydroxypiperidin-1-yl)-2-iminopyrimidin-1(2H)-ol CAS No. 39640-65-8

6-Amino-4-(3-hydroxypiperidin-1-yl)-2-iminopyrimidin-1(2H)-ol

Cat. No.: B12925941
CAS No.: 39640-65-8
M. Wt: 225.25 g/mol
InChI Key: YGWWDTYPNFVUEQ-UHFFFAOYSA-N
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Description

6-Amino-4-(3-hydroxypiperidin-1-yl)-2-iminopyrimidin-1(2H)-ol is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with an amino group, a hydroxypiperidinyl group, and an imino group, making it a versatile molecule for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-(3-hydroxypiperidin-1-yl)-2-iminopyrimidin-1(2H)-ol typically involves multi-step organic synthesis One common method includes the cyclization of appropriate precursors under controlled conditionsThe amino and imino groups are then introduced via amination and imination reactions, respectively .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-(3-hydroxypiperidin-1-yl)-2-iminopyrimidin-1(2H)-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The imino group can be reduced to form amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction of the imino group results in amines .

Scientific Research Applications

6-Amino-4-(3-hydroxypiperidin-1-yl)-2-iminopyrimidin-1(2H)-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-4-(3-hydroxypiperidin-1-yl)-2-iminopyrimidin-1(2H)-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s imino and amino groups are crucial for these interactions, as they can form hydrogen bonds and other interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

    Pemetrexed: A structurally similar compound used in cancer treatment.

    Methotrexate: Another similar compound with applications in cancer and autoimmune diseases.

Uniqueness

6-Amino-4-(3-hydroxypiperidin-1-yl)-2-iminopyrimidin-1(2H)-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike Pemetrexed and Methotrexate, this compound may offer different binding affinities and selectivities for various targets, making it a valuable molecule for further research .

Properties

CAS No.

39640-65-8

Molecular Formula

C9H15N5O2

Molecular Weight

225.25 g/mol

IUPAC Name

1-(6-amino-1-hydroxy-2-iminopyrimidin-4-yl)piperidin-3-ol

InChI

InChI=1S/C9H15N5O2/c10-7-4-8(12-9(11)14(7)16)13-3-1-2-6(15)5-13/h4,6,11,15-16H,1-3,5,10H2

InChI Key

YGWWDTYPNFVUEQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC(=N)N(C(=C2)N)O)O

Origin of Product

United States

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